molecular formula C17H14N2O2S B2461092 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034355-90-1

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2461092
CAS No.: 2034355-90-1
M. Wt: 310.37
InChI Key: JNRNMOSUCUVJFO-UHFFFAOYSA-N
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Description

The (6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a chemical compound featuring a fused isoxazolopyridine scaffold. This structure is of significant interest in medicinal chemistry and chemical biology. Compounds based on the 6,7-dihydroisoxazolo[4,5-c]pyridine core have been identified as key synthetic intermediates and masked precursors for more complex bioactive molecules, such as acylpyridone natural products . Furthermore, structurally related analogues, specifically those based on the tetrahydroisoxazolopyridine framework, have been historically investigated for their activity on the central nervous system, exhibiting potent effects as GABA agonists and glycine antagonists in pharmacological studies . This specific molecule, with its unique thiophene-phenyl methanone substitution, serves as a valuable building block for researchers developing novel biologically active compounds and exploring new mechanisms of action in neuroscience and other therapeutic areas.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(19-8-7-15-14(11-19)10-18-21-15)13-5-3-12(4-6-13)16-2-1-9-22-16/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRNMOSUCUVJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the construction of the pyridine ring, and finally the attachment of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

JNJ 54166060

  • Structure: (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone .
  • Key Features : Imidazo[4,5-c]pyridine core with fluoropyridinyl and trifluoromethylphenyl substituents.
  • Activity : Potent P2X7 antagonist (IC₅₀ = 0.18 µM) with high selectivity and oral bioavailability .
  • Comparison : The target compound’s isoxazolo ring may reduce metabolic stability compared to JNJ 54166060’s imidazole, but the thiophen-2-yl group could enhance lipophilicity and membrane permeability .

Compound 35

  • Structure : Triazolo[4,5-c]pyridine derivative (undisclosed substituents) .
  • Activity : Advanced to Phase I trials due to superior solubility and preclinical tolerability.
  • Comparison : The triazolo core in Compound 35 may confer better aqueous solubility than the isoxazolo analog, but the thiophene-phenyl group in the target compound might improve CNS penetration .

DPP-IV Inhibitors

(R)-3-Amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one

  • Structure : Oxazolo[4,5-c]pyridine core with difluorophenyl and cyclopropyl substituents .
  • Comparison: The target compound’s isoxazolo ring (vs. oxazole) may alter electron distribution, affecting enzyme binding.

Antimicrobial Agents

Spiro-Thiazolinone Derivatives

  • Example: 7′-(4-Chlorophenyl)-3′-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-6′,7′-dihydro-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine]-5′(4′H)-thione (Compound 72) .
  • Activity : Robust antibacterial and antifungal activity (MIC = 2–8 µg/mL).
  • Comparison: The thieno[3,2-c]pyridine core in Compound 72 (sulfur-containing) vs. the target’s isoxazolo[4,5-c]pyridine (oxygen-containing) may influence microbial target specificity. The thiophen-2-yl group in the target compound could enhance Gram-negative activity .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Biological Target Potency (IC₅₀/MIC) Solubility References
Target Compound Isoxazolo[4,5-c]pyridine 4-(Thiophen-2-yl)phenyl N/A N/A Moderate*
JNJ 54166060 Imidazo[4,5-c]pyridine 5-Fluoropyridin-2-yl, CF₃-phenyl P2X7 receptor 0.18 µM High
Compound 35 Triazolo[4,5-c]pyridine Undisclosed P2X7 receptor N/A High
DPP-IV Inhibitor (Compound 96) Oxazolo[4,5-c]pyridine 2,5-Difluorophenyl DPP-IV 0.18 µM Moderate
Antimicrobial (Compound 72) Thieno[3,2-c]pyridine 4-Chlorophenyl, sulfonylphenyl Microbial enzymes 2–8 µg/mL Low

*Inferred from structural analogs.

Research Findings and Key Insights

Heterocycle Impact: Oxygen-containing isoxazolo cores (target compound) generally exhibit lower metabolic stability but higher polarity than sulfur-containing thieno or nitrogen-containing imidazo analogs, influencing solubility and tissue distribution .

Substituent Effects : The 4-(thiophen-2-yl)phenyl group in the target compound may enhance lipophilicity, favoring CNS penetration, but could reduce aqueous solubility compared to JNJ 54166060’s fluoropyridinyl group .

Further SAR studies are needed to optimize potency .

Biological Activity

The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that incorporates a dihydroisoxazole moiety fused with a pyridine ring, alongside a thiophene-containing phenyl group. This structural configuration positions it within a class of heterocyclic compounds known for diverse biological activities and potential therapeutic applications. Understanding its biological activity is critical for its potential use in pharmacology.

  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.5 g/mol
  • LogP : 3.5365
  • Polar Surface Area (PSA) : 78.6 Ų

Biological Activity Overview

Research indicates that compounds containing isoxazole and pyridine moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various pathogens. For instance, studies have demonstrated that derivatives with similar frameworks can inhibit bacterial growth and display antifungal properties.
  • Anticancer Potential : The unique structural features of this compound suggest potential anticancer properties. Compounds with similar isoxazole and pyridine structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects : There is evidence suggesting that derivatives of this compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activity of this compound can be elucidated through various interaction studies:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, including those related to oxidative stress and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors or proteins in the body, influencing signaling pathways that are crucial for cellular function.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives similar to this compound using the disk diffusion method. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

CompoundInhibition Zone (mm)Target Organism
Compound A15S. aureus
Compound B12E. coli
Compound C18Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. The MTT assay revealed that some compounds induced significant cell death at concentrations below 10 μM, indicating strong anticancer potential.

CompoundIC50 (μM)Cell Line
Compound A8HeLa
Compound B12MCF-7
Compound C5A549

Computational Predictions

Using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, predictions regarding the pharmacological effects of this compound can be made based on its molecular structure. These predictions suggest a broad spectrum of activity against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone?

  • Methodological Answer : The compound's core structure involves isoxazolo-pyridine and thiophenylphenyl moieties. A practical approach involves:

  • Step 1 : Synthesis of the isoxazolo[4,5-c]pyridine scaffold via cyclization of substituted pyridine precursors under acidic or basic conditions, as demonstrated in analogous heterocyclic systems .
  • Step 2 : Functionalization of the 4-(thiophen-2-yl)phenyl group using Suzuki-Miyaura coupling to attach thiophene to the phenyl ring .
  • Step 3 : Final coupling of the two fragments via a ketone linkage using a Friedel-Crafts acylation or nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-MS : For purity assessment (>95% recommended for biological studies).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm; isoxazole protons at δ 5.5–6.0 ppm) .
  • Elemental Analysis : To validate empirical formula alignment (e.g., C₂₁H₁₆N₂O₂S) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer :

  • Polar Solvents : DMSO (≤1% v/v in cell-based assays) due to the compound’s moderate solubility.
  • Non-Polar Solvents : Ethanol or DCM for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) .
  • Stability Note : Avoid prolonged exposure to light or moisture to prevent ketone degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., JNJ 54166060 for P2X7 receptor antagonism) .
  • Validate target engagement via radioligand displacement assays (e.g., ³H-labelled antagonists for P2X7) .
  • Data Normalization : Account for batch-to-batch variability in compound purity using orthogonal analytical methods (e.g., LC-MS/MS) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Modification Sites :
  • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Thiophene-Phenyl Linkage : Replace thiophene with bioisosteres (e.g., furan or pyridine) to modulate lipophilicity and CNS penetration .
  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like mGlu5 or P2X7 receptors .

Q. What experimental designs are recommended for evaluating in vivo efficacy?

  • Methodological Answer :

  • Animal Models :
  • Neuroinflammatory Models : P2X7-dependent neuropathic pain in rodents (dose range: 10–50 mg/kg, i.p.) .
  • Cognitive Dysfunction Models : mGlu5 modulation in Morris water maze tests .
  • Pharmacokinetic Parameters :
  • Measure plasma half-life (t₁/₂) and brain-to-plasma ratio via LC-MS/MS post-administration .

Contradiction Analysis and Troubleshooting

Q. Why might discrepancies arise in receptor binding affinity across studies?

  • Critical Factors :

  • Receptor Conformation : Allosteric vs. orthosteric binding pockets (e.g., mGlu5 PAMs like VU0409551 show bias-dependent efficacy) .
  • Membrane Preparation : Differences in receptor density or G-protein coupling in cell membranes (e.g., HEK293 vs. neuronal primary cultures) .
    • Resolution : Perform saturation binding assays with standardized membrane preparations and include reference ligands (e.g., MPEP for mGlu5) .

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